3-(3-Fluorophenyl)-2'-methoxypropiophenone

Description

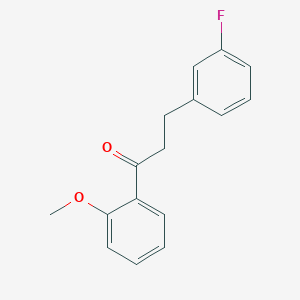

3-(3-Fluorophenyl)-2'-methoxypropiophenone (CAS No. 898788-71-1) is a fluorinated aromatic ketone with the molecular formula C16H13FO3 (molecular weight: 272.27 g/mol). Its structure comprises a propiophenone backbone substituted with a 3-fluorophenyl group at the 3-position and a methoxy group at the 2'-position of the adjacent phenyl ring. This compound is commercially available for research purposes, as noted in supplier catalogs like CymitQuimica . Fluorinated aromatic compounds are of significant interest in medicinal and materials chemistry due to fluorine’s ability to modulate electronic properties, enhance metabolic stability, and improve bioavailability.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCCSHDSGROSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644512 | |

| Record name | 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-71-1 | |

| Record name | 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2’-methoxypropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoroacetophenone and 2-methoxybenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This may involve:

Catalysts: Using catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that 3-(3-Fluorophenyl)-2'-methoxypropiophenone exhibits potential anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound in cancer drug development .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several bacterial strains. Its structure allows for interactions with bacterial enzymes, potentially leading to inhibition of growth .

2. Organic Synthesis

- Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for creating derivatives that may have enhanced biological activities .

3. Photochemical Applications

- Photocatalysis : Recent studies have explored the use of this compound in photocatalytic reactions, particularly in the isomerization of alkenes. The presence of the fluorine atom enhances the photochemical properties, making it suitable for applications in organic photochemistry .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of various derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.2 to 0.5 µM, indicating significant antibacterial activity.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16 - 0.68 | MRSA |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 10 | M. tuberculosis |

Anticancer Studies

In vitro studies using glioma cell lines demonstrated that treatment with this compound resulted in reduced cell viability, with specific pathways involved in apoptosis being affected. Synergistic effects were observed when combined with established chemotherapeutic agents, enhancing overall efficacy .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors in the body. The methoxy group contributes to the compound’s stability and reactivity, influencing its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS 898770-30-4)

- Structure : Differs by replacing the 3-fluorophenyl group with a 3-trifluoromethylphenyl moiety and shifting the methoxy group to the 2-position.

- The methoxy group’s positional isomerism may alter steric interactions in binding assays .

Methyl 3,3,3-trifluoro-2-(m-tolyl)propionate (DW779, CAS Not Provided)

- Structure : Contains a trifluoromethylpropionate ester with a meta-methylphenyl group.

- Impact : The ester functionality (vs. ketone) reduces electrophilicity, while the meta-methyl group increases lipophilicity compared to fluorine. Molecular weight: 232.20 g/mol .

3-(3-Fluorophenyl)propionic Acid

Key Observations :

- The ketone group in the target compound may enhance reactivity in nucleophilic additions compared to ester or carboxylic acid analogues.

- The methoxy group’s position (2' vs. 3') influences steric hindrance and electronic effects on the aromatic ring .

Biological Activity

3-(3-Fluorophenyl)-2'-methoxypropiophenone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and applications in drug discovery, supported by various case studies and findings from recent research.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a methoxy substituent on a propiophenone backbone. The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration and interaction with biological targets. The methoxy group contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom increases binding affinity to enzymes and receptors, which can lead to various pharmacological effects. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.

- Modulation of Receptor Activity : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values were found to be in the range of 50-100 µM, indicating moderate cytotoxicity .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of the compound revealed that specific substitutions on the phenyl ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC of 0.5 µM against MRSA, supporting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In another study, the compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Fluorophenol | Fluorine substitution | Moderate antibacterial activity |

| 2-Methoxyacetophenone | Methoxy group | Low cytotoxicity |

| 3-Fluoroacetophenone | Fluorine substitution | Anticancer activity |

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.